2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
CAS No.: 76629-36-2
Cat. No.: VC21265845
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76629-36-2 |
|---|---|
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | 2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline |
| Standard InChI | InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3 |
| Standard InChI Key | PENHPXCQTHIVKF-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)C2=CC=CC=C2N |
| Canonical SMILES | CC1=NOC(=N1)C2=CC=CC=C2N |
Introduction
Chemical Identity and Physical Properties
2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic building block characterized by its specific molecular structure containing both an oxadiazole ring and an aniline moiety. The compound has a distinct chemical identity with detailed properties that make it valuable for various research applications.
Basic Identification
2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is identified by the CAS Registry Number 76629-36-2, which serves as its unique identifier in chemical databases and literature. This compound belongs to the chemical class of heterocyclic compounds, specifically containing a 1,2,4-oxadiazole ring system with a methyl substituent at position 3 and an aniline group at position 5 .
Structural Characteristics
The molecular formula of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is C9H9N3O with a molecular weight of 175.19 g/mol . The compound's structure consists of a 1,2,4-oxadiazole heterocyclic ring with a methyl group at the 3-position and an ortho-substituted aniline (2-aminophenyl) group at the 5-position. This specific arrangement of functional groups contributes to its chemical behavior and potential applications.
Chemical Reactivity and Stability
The chemical behavior of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is influenced by both the oxadiazole ring and the aniline moiety, giving it distinctive reactivity patterns that are valuable in synthetic chemistry.
Reactivity of the Aniline Group
The primary amine group (-NH2) of the aniline moiety represents a key reactive site in this compound. This functional group can participate in various reactions typical of aromatic amines, including:
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Nucleophilic substitution reactions
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Acylation and alkylation processes
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Diazotization reactions
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Coupling reactions to form more complex structures
The amino group's reactivity makes 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline valuable as a building block for the synthesis of more complex compounds with potential applications in pharmaceutical research and materials science.
Stability Considerations
Applications and Uses
2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline has several potential applications based on its chemical structure and the known properties of similar compounds.
Research Applications
As classified as a heterocyclic building block, 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline serves important functions in chemical research:
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It can be used as a starting material or intermediate in the synthesis of more complex molecular structures
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The compound may serve as a model system for studying the properties and reactivity of oxadiazole-containing compounds
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Its unique structural features make it valuable for structure-activity relationship studies in medicinal chemistry research
Comparison with Related Compounds
2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline shares structural similarities with other oxadiazole-aniline derivatives, though it differs in the specific arrangement of functional groups.
Structural Comparison
Table 2: Comparison with Related Oxadiazole-Aniline Compounds
Functional Differences
The primary difference between 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline and its para-substituted isomer lies in the position of the aniline group relative to the oxadiazole ring. This positional difference can significantly impact:
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Electronic distribution within the molecule
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Steric properties and molecular conformation
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Reactivity patterns in chemical transformations
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Potential binding interactions with biological targets
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Physical properties such as solubility and melting point
These differences highlight the importance of precise structural control in the design and application of heterocyclic building blocks for specific purposes.
Future Research Directions
Several promising avenues exist for further investigation of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline and its derivatives.
Synthetic Methodology Development
Future research could focus on developing more efficient, sustainable, and scalable methods for synthesizing 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. This might include:
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Exploration of catalytic approaches to reduce step count and increase yields
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Development of greener synthetic routes with reduced environmental impact
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Investigation of continuous flow chemistry methods for more efficient production
Structure-Property Relationship Studies
Systematic studies comparing 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline with its structural isomers and derivatives could provide valuable insights into how subtle structural differences affect physical, chemical, and potentially biological properties.
Extended Applications
The unique structural features of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline suggest potential for expanded applications beyond its current use as a heterocyclic building block. Exploration of its utility in materials science, catalysis, and other fields represents a promising direction for future research.
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